(4-Amino-3-bromophenyl)pentafluorosulfur
Overview
Description
“(4-Amino-3-bromophenyl)pentafluorosulfur” is a chemical compound with the CAS Number 159727-25-0 . It has a molecular weight of 298.07 and its IUPAC name is 2-bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline . The compound is also known as ABPF5.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Photodynamic Therapy and Photosensitization
- The compound has been investigated for its potential in photodynamic therapy, a treatment method for cancer. It exhibits favorable properties as a photosensitizer, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Protein Research and Biomedical Applications
- Para-pentafluorosulfanyl phenylalanine, an unnatural amino acid with the (4-Amino-3-bromophenyl)pentafluorosulfur moiety, demonstrates unique physicochemical properties. It forms specific and strong interactions in proteins due to its dichotomy of strong polarity and high hydrophobicity. Its potential in protein research is notable, especially for increasing binding affinities, adhering molecules to protein surfaces, and facilitating selective detection in structural biology and in-vivo studies (Qianzhu et al., 2020).
Environmental Chemistry and Organic Synthesis
- Compounds with the pentafluorosulfanyl group, including derivatives of this compound, are being investigated for their environmental impact as potential emerging pollutants. Some microorganisms have shown the ability to degrade aromatic compounds with the pentafluorosulfanyl substituent, releasing fluoride ion and generating toxic metabolites. This biodegradation is important for understanding the environmental fate of these chemicals (Saccomanno et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301+H311+H331-H315-H319 . This means it is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The compound is known to be used in various synthetic transformations utilized in fields of bioconjugation and drug development .
Mode of Action
The mode of action of 2-bromo-4-(pentafluorosulfanyl)aniline involves its interaction with its targets through common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The influence of the novel substituent on the success of these common transformations has been studied .
Biochemical Pathways
It is known that the compound is involved in various synthetic transformations, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound is known to demonstrate high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .
Result of Action
The compound is known to have unique physicochemical parameters, resulting in its application within several fields, particularly medicinal chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromo-4-(pentafluorosulfanyl)aniline. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.
Properties
IUPAC Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXDMPBPSYTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514512 | |
Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159727-25-0 | |
Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.